REACTION_CXSMILES
|
[C:1]1(C(=CC=CC=1)O)O.[C:9]([O:12][C:13]1[C:14](=[CH:19][CH:20]=[CH:21][CH:22]=1)[O:15][C:16](=[O:18])[CH3:17])(=O)[CH3:10].C(=O)([O-])[O-].[K+].[K+].C(Br)C=C>CC(C)=O>[CH2:9]([O:12][C:13]1[CH:22]=[CH:21][CH:20]=[CH:19][C:14]=1[O:15][C:16](=[O:18])[CH3:17])[CH:10]=[CH2:1] |f:2.3.4|
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(OC(C)=O)=CC=CC1
|
Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=C(C=CC=C1)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.5 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 154.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |